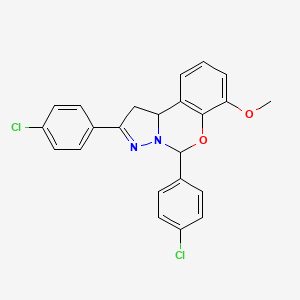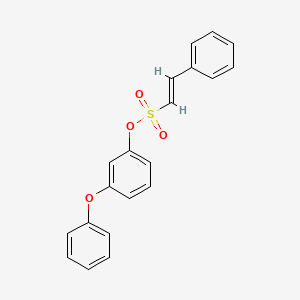
3-Methyl-2-butanone phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-butanone phenylhydrazone: is an organic compound with the molecular formula C11H16N2 It is a derivative of 3-methyl-2-butanone, where the carbonyl group is replaced by a phenylhydrazone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyl-2-butanone phenylhydrazone can be synthesized through the reaction of 3-methyl-2-butanone with phenylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction is as follows:
3-Methyl-2-butanone+Phenylhydrazine→3-Methyl-2-butanone phenylhydrazone+Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same reaction as described above, scaled up to industrial quantities. The reaction conditions may be optimized for higher yields and purity, and the product is typically purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylhydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Specific products depend on the oxidizing agent and conditions used.
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methyl-2-butanone phenylhydrazone is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and other hydrazone derivatives.
Biology and Medicine: In medicinal chemistry, hydrazone derivatives, including this compound, are studied for their potential biological activities. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other materials. It is also employed as a reagent in analytical chemistry for the detection and quantification of carbonyl compounds.
Wirkmechanismus
The mechanism of action of 3-methyl-2-butanone phenylhydrazone involves its interaction with various molecular targets, depending on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The exact pathways and targets can vary based on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
- 2-Butanone phenylhydrazone
- 3-Methyl-2-pentanone phenylhydrazone
- 3-Methyl-2-butanone oxime
Comparison: 3-Methyl-2-butanone phenylhydrazone is unique due to the presence of the phenylhydrazone group, which imparts specific chemical and biological properties. Compared to 2-butanone phenylhydrazone, it has an additional methyl group, which can influence its reactivity and biological activity. Similarly, 3-methyl-2-pentanone phenylhydrazone has a longer carbon chain, which can affect its physical properties and applications.
Eigenschaften
CAS-Nummer |
6243-71-6 |
|---|---|
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
N-[(E)-3-methylbutan-2-ylideneamino]aniline |
InChI |
InChI=1S/C11H16N2/c1-9(2)10(3)12-13-11-7-5-4-6-8-11/h4-9,13H,1-3H3/b12-10+ |
InChI-Schlüssel |
FMMTYPMNEMQQSY-ZRDIBKRKSA-N |
Isomerische SMILES |
CC(C)/C(=N/NC1=CC=CC=C1)/C |
Kanonische SMILES |
CC(C)C(=NNC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)
![methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969371.png)


![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969378.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11969379.png)
![N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11969380.png)


![heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene](/img/structure/B11969396.png)

![2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene](/img/structure/B11969411.png)

